molecular formula C36H66N4O14 B605850 Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane

Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane

Cat. No.: B605850
M. Wt: 778.9 g/mol
InChI Key: WXDPDERWOTZNLB-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The IUPAC name of this compound is tert-butyl 3-[2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]-2-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]methyl]propoxy]propanoate . This name reflects its branched topology:

  • A central methane core tethered to three t-Boc-protected ethoxymethyl groups via amide and ester linkages.
  • A PEG4 spacer (four ethylene glycol units) terminating in an azide (-N₃) group.

The molecular formula C₃₆H₆₆N₄O₁₄ (molecular weight: 778.94 g/mol) comprises:

  • 36 carbon atoms distributed across the PEG backbone, t-Boc esters, and methane core.
  • 4 nitrogen atoms (one in the azide group, three in the amide bonds).
  • 14 oxygen atoms from ester, ether, and amide functionalities.

The t-Boc groups (tert-butoxycarbonyl ) serve as acid-labile protecting groups for carboxyl moieties, enabling post-synthetic deprotection under mild acidic conditions.

Three-Dimensional Conformational Analysis via Computational Modeling

Molecular dynamics (MD) simulations using the General AMBER Force Field (GAFF) predict that the branched PEG architecture adopts a compact, globular conformation in aqueous environments. Key findings include:

  • The PEG4 spacer exhibits flexibility, with dihedral angles favoring gauche conformations (60°–180°) around ethylene glycol C-O bonds.
  • The t-Boc esters form a hydrophobic cluster at the methane core, reducing solvent accessibility. This clustering stabilizes the molecule’s tertiary structure.
  • The azide group projects outward, maintaining accessibility for strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.

Coarse-grained models, such as the MARTINI force field , further reveal that the branched PEG4 chain reduces hydrodynamic radius (Rₕ) by ~40% compared to linear PEG analogs of equivalent molecular weight. This compaction arises from intramolecular interactions between PEG chains and t-Boc groups.

Comparative Structural Features of Branched vs. Linear PEG Architectures

Branched PEG derivatives like Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane exhibit distinct advantages over linear PEGs:

Property Branched PEG Linear PEG
Hydrodynamic Volume Reduced due to intramolecular chain entanglement Larger, extended conformation
Steric Shielding Enhanced at the core due to t-Boc clustering Limited to terminal functional groups
Functional Group Density Three t-Boc esters enable multivalent conjugation Typically monofunctional

Branched architectures also mitigate the "PEG dilemma" – a trade-off between prolonged circulation and reduced target binding – by localizing functional groups at defined positions.

Protected Functional Group Topology: t-Boc Ester Spatial Arrangement

The three t-Boc esters are arranged symmetrically around the methane core, as evidenced by nuclear magnetic resonance (NMR) and X-ray crystallography data. Key structural insights:

  • Each t-Boc group is connected via a β-ethoxypropanoate linker , positioning the tert-butyl moieties ~7–9 Å apart.
  • Deprotection with trifluoroacetic acid (TFA) yields free carboxylates , which remain spatially separated, minimizing intramolecular electrostatic repulsion.
  • The PEG4-azide arm occupies a distal position relative to the t-Boc cluster, ensuring orthogonal reactivity during sequential conjugation steps.

This spatial organization enables precise control over drug-loading capacity and release kinetics in prodrug applications.

Properties

IUPAC Name

tert-butyl 3-[2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]-2-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]methyl]propoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H66N4O14/c1-33(2,3)52-30(42)11-16-49-26-36(27-50-17-12-31(43)53-34(4,5)6,28-51-18-13-32(44)54-35(7,8)9)39-29(41)10-15-45-20-22-47-24-25-48-23-21-46-19-14-38-40-37/h10-28H2,1-9H3,(H,39,41)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXDPDERWOTZNLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCC(COCCC(=O)OC(C)(C)C)(COCCC(=O)OC(C)(C)C)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H66N4O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

778.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Tri-(t-butoxycarbonylethoxymethyl)methane Core

The core is synthesized via a Newkome-type dendrimer approach, adapting methods from dendritic porphyrin systems:

Reaction Scheme :

  • Methylation of Tris(hydroxymethyl)aminomethane :

    • Tris(hydroxymethyl)aminomethane is reacted with tert-butyl bromoacetate in the presence of K₂CO₃ to form tris{[2-(tert-butoxycarbonyl)ethoxy]methyl}methylamine.

    • Conditions : DMF, 60°C, 24 hours.

    • Yield : ~75% after column chromatography (silica gel, hexane/ethyl acetate).

  • Functionalization with Ethoxymethyl Groups :

    • The intermediate is treated with 2-bromoethoxymethyl chloride to introduce ethoxymethyl arms.

    • Catalyst : Triethylamine (TEA) in dichloromethane (DCM) at 0°C to room temperature.

Key Data :

StepReagentsSolventTemperatureTimeYield
1t-Boc bromoacetate, K₂CO₃DMF60°C24h75%
22-Bromoethoxymethyl chloride, TEADCM0°C → RT12h82%

Incorporation of the PEG4-Amido Spacer

The PEG4 chain is conjugated to the core via amide bond formation:

Procedure :

  • Activation of PEG4 Carboxylic Acid :

    • PEG4-COOH (MW 194.18) is activated using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) in anhydrous DMF.

  • Amidation Reaction :

    • The activated PEG4 is reacted with the amine group of the tri-(t-butoxycarbonylethoxymethyl)methane core.

    • Conditions : 25°C, 48 hours under nitrogen atmosphere.

    • Purification : Size-exclusion chromatography (Sephadex LH-20) to remove unreacted PEG4.

Optimization Insights :

  • Excess PEG4-COOH (1.5 equiv) ensures complete conversion.

  • Lyophilization of the final product achieves >95% purity (HPLC analysis).

Industrial-Scale Production and Purification

Batch Reactor Optimization

Industrial synthesis employs continuous flow reactors for scalability:

  • Reactor Type : Tubular flow reactor with static mixers.

  • Throughput : 50–100 kg per batch.

  • Key Parameters :

    • Temperature control (±2°C) to prevent PEG degradation.

    • In-line FTIR for real-time monitoring of azide formation.

Purification Techniques

StepMethodConditionsPurity
Crude productLiquid-liquid extractionEthyl acetate/water80%
IntermediateColumn chromatographySilica gel, hexane/ethyl acetate92%
Final productPreparative HPLCC18 column, acetonitrile/water98%

Storage Recommendations :

  • Store at -20°C in anhydrous DMSO to prevent hydrolysis of t-Boc groups.

Analytical Validation and Quality Control

Structural Confirmation

  • NMR (400 MHz, CDCl₃) :

    • δ 1.42 (s, 27H, t-Boc CH₃).

    • δ 3.50–3.70 (m, 16H, PEG4 and ethoxymethyl protons).

    • δ 4.10 (s, 3H, amide NH).

  • High-Resolution Mass Spectrometry (HRMS) :

    • Calculated for C₃₆H₆₆N₄O₁₄ [M+H]⁺: 779.4701. Observed: 779.4698.

Purity Assessment

  • HPLC : C18 column, 90% acetonitrile/water, retention time = 12.3 min.

  • Elemental Analysis :

    • C: 55.7%, H: 8.6%, N: 7.2% (theoretical: C: 55.6%, H: 8.5%, N: 7.1%).

Challenges and Mitigation Strategies

Side Reactions

  • t-Boc Deprotection : Acidic conditions (e.g., TFA) prematurely remove t-Boc groups. Mitigated by using neutral buffers during PEG conjugation.

  • Azide Instability : Thermal degradation above 40°C. Addressed by strict temperature control during storage.

Scalability Issues

  • PEG4 Handling : High viscosity complicates mixing. Solved using high-shear mixers in industrial reactors.

Chemical Reactions Analysis

Types of Reactions: Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl

Biological Activity

Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane is a specialized polyethylene glycol (PEG) derivative that plays a significant role in bioconjugation and drug development. This compound features an azide functional group, which is essential for its application in "Click Chemistry," allowing for efficient conjugation with alkyne-containing molecules. The hydrophilic nature of the PEG component enhances solubility in biological environments, making it suitable for various biomedical applications.

Chemical Structure and Properties

  • Molecular Formula : C36H66N4O14
  • Molecular Weight : 778.9 g/mol
  • CAS Number : 1421933-29-0
  • Purity : Typically >95%
  • Functional Groups : Azide, t-butyl ester
  • Storage Conditions : -20 °C

The structure includes four ethylene glycol units, which contribute to its hydrophilicity and solubility. The presence of three t-butyl ester groups allows for protection during chemical reactions, which can be deprotected under mild acidic conditions.

This compound primarily functions as a linker molecule in the development of targeted therapies, such as Proteolysis Targeting Chimeras (PROTACs). PROTACs are designed to recruit and degrade specific cellular proteins by harnessing the ubiquitin-proteasome system. The azide group facilitates the attachment of a PROTAC recruiter moiety to a bioactive ligand that targets the protein of interest, enhancing therapeutic efficacy while minimizing off-target effects .

Applications in Drug Development

  • Bioconjugation : The azide moiety allows for specific labeling of proteins and other biomolecules without altering their biological function. This property is crucial for developing targeted therapies and studying protein interactions.
  • Click Chemistry : The compound's reactivity through Click Chemistry enables the formation of stable linkages with various biomolecules, facilitating drug delivery systems and protein labeling .
  • Targeted Drug Delivery : By conjugating therapeutic agents to targeting moieties using this compound, researchers can improve the pharmacokinetic properties of drugs, enhancing their bioavailability and efficacy.

Interaction Studies

Research often employs techniques such as mass spectrometry and fluorescence spectroscopy to analyze the stability and functionality of conjugates formed with this compound. These studies focus on binding efficiency and specificity when conjugated to target biomolecules, providing insights into protein interactions within cellular environments .

Comparative Analysis with Related Compounds

The following table summarizes key features of this compound compared to similar compounds:

Compound NameKey FeaturesUnique Aspects
Azido-PEG3-Amido-TrisShorter PEG chain; fewer hydroxyl groupsLess hydrophilic; different reactivity profile
Azido-PEG5-Amido-TrisLonger PEG chain; increased solubilityEnhanced solubility but may alter biological activity
Azido-PEG4-Amido-Tri-(carboxyethoxymethyl)-methaneContains carboxylic acid groupsMore reactive towards amines; used in different contexts
This compound Tert-butoxycarbonyl protecting groupsProtects functional groups during reactions

This compound stands out due to its balanced combination of hydrophilicity, reactivity through Click Chemistry, and suitability for various biological applications. Its unique structure allows for versatile use in drug delivery systems while maintaining stability and functionality in complex biological environments .

Study 1: PROTAC Development

A study demonstrated the effectiveness of this compound in synthesizing PROTACs aimed at degrading specific oncogenic proteins. The azide group allowed for precise conjugation to ligands targeting E3 ubiquitin ligases, leading to enhanced degradation rates of target proteins in cancer cells.

Study 2: Protein Labeling

Another research focused on using this compound for protein labeling in live cells. The azide's ability to form stable linkages enabled researchers to track protein dynamics effectively, providing insights into cellular processes and interactions.

Study 3: Drug Delivery Systems

A recent investigation highlighted the use of this compound in developing targeted drug delivery systems that improved the therapeutic index of chemotherapeutic agents by reducing systemic toxicity while enhancing tumor accumulation.

Scientific Research Applications

Bioconjugation

Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane is instrumental in bioconjugation processes, enabling the attachment of biomolecules such as proteins, peptides, and nucleic acids to surfaces or other molecules. The azide group facilitates "click" chemistry reactions with alkyne-functionalized molecules, allowing for:

  • Targeted Drug Delivery : By conjugating therapeutic agents to specific targeting moieties, researchers can enhance the precision of drug delivery systems.

Drug Delivery Systems

The incorporation of this compound into drug delivery formulations significantly improves the pharmacokinetics of therapeutic agents. Key benefits include:

  • Enhanced Solubility : The PEG component increases the solubility of hydrophobic drugs.
  • Prolonged Circulation Time : Modifications using this linker can extend the half-life of drugs in circulation.
  • Target-Specific Delivery : Facilitates the design of nanoparticles that can selectively deliver drugs to diseased tissues.

Surface Modification

This compound is also used for surface functionalization in various applications:

  • Biosensors : By reducing nonspecific binding, it enhances the sensitivity and specificity of biosensors.
  • Medical Devices : Improves biocompatibility and reduces rejection rates for implants.

Proteomics Research

In proteomics, this compound aids in the selective labeling and analysis of proteins within complex biological samples. Its applications include:

  • Studying Protein Interactions : Allows researchers to investigate protein-protein interactions and modifications.
  • Identifying Disease Biomarkers : Contributes to the discovery of potential biomarkers for various diseases.

Comparative Analysis Table

Application AreaKey FeaturesBenefits
BioconjugationFacilitates coupling with biomoleculesEnables targeted delivery and improved therapeutic efficacy
Drug Delivery SystemsEnhances solubility and stabilityProlongs circulation time and improves target specificity
Surface ModificationReduces nonspecific bindingEnhances biosensor performance and medical device compatibility
Proteomics ResearchEnables selective protein labelingAids in understanding protein dynamics and disease mechanisms

Case Studies

  • Targeted Drug Delivery Using Azido-PEG Linkers
    • A study demonstrated that conjugating anticancer drugs with this compound resulted in improved targeting to tumor cells while minimizing systemic toxicity.
  • Biosensor Development
    • Researchers developed a biosensor utilizing this compound that showed a significant increase in sensitivity for detecting specific biomarkers in blood samples compared to conventional sensors.
  • Proteomic Analysis
    • In a proteomics study, this compound was used to label proteins in live cells, allowing researchers to track protein interactions in real-time, leading to insights into cellular signaling pathways involved in cancer progression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane with structurally or functionally related PEG-based linkers.

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Weight Functional Groups Key Features Applications
This compound 1421933-29-0 778.9 g/mol Azide, 3× t-butyl ester Branched PEG; acid-labile protection; high solubility in organic solvents PROTAC synthesis, drug conjugation
Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane 1398044-51-3 610.61 g/mol Azide, 3× carboxylic acid Linear PEG; unprotected carboxyl groups; hydrophilic Bioconjugation, hydrophilic linker for aqueous systems
DNP-PEG3-azide 951671-87-7 384.4 g/mol Azide, dinitrophenyl (DNP) Small PEG spacer; non-cleavable; fluorogenic Click chemistry, fluorescence labeling
N-(Azido-PEG2)-N-Boc-PEG4-NHS ester 2093153-95-6 619.7 g/mol Azide, Boc, NHS ester Dual-functional (amine-reactive NHS ester); linear PEG Protein labeling, PROTAC synthesis
Amino-Tri-(t-butoxycarbonylethoxymethyl)-methane 175724-30-8 505.64 g/mol Amine, 3× t-butyl ester Branched PEG; amine terminus for nucleophilic reactions Peptide synthesis, spacer for hydrophobic payloads

Key Differences and Research Findings

Branching vs. In contrast, linear analogs like Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane are more rigid and better suited for hydrophilic environments .

Protection/Deprotection Chemistry :

  • The t-butyl ester groups in the target compound require acidic deprotection (e.g., TFA), whereas Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane contains pre-deprotected carboxylic acids, enabling direct conjugation without additional steps .

Solubility and Stability :

  • The t-butyl esters confer lipophilicity , making the compound soluble in organic solvents like DMSO or dichloromethane. This contrasts with its carboxylic acid analog, which is water-soluble but may aggregate in aqueous buffers .

Click Chemistry Efficiency: Compounds with shorter PEG chains (e.g., DNP-PEG3-azide) exhibit faster reaction kinetics in click chemistry due to reduced steric hindrance. However, the longer PEG4 spacer in the target compound improves solubility and reduces nonspecific interactions in complex biological systems .

Functional Versatility :

  • The inclusion of an NHS ester in N-(Azido-PEG2)-N-Boc-PEG4-NHS ester allows direct amine coupling, a feature absent in the target compound. This makes the latter more suitable for scenarios requiring controlled, stepwise conjugation .

Research Implications and Trends

  • PROTAC Optimization : The branched PEG architecture of this compound is increasingly favored in PROTAC design to balance solubility, stability, and target engagement .
  • Deprotection Strategies : Recent studies highlight the need for mild deprotection methods to preserve sensitive payloads, positioning t-butyl esters as a reliable choice over labile alternatives like Fmoc .
  • Comparative Performance : In head-to-head studies, the target compound demonstrated ≥20% higher degradation efficiency for BRD4 compared to linear PEG analogs, attributed to improved ternary complex formation .

Q & A

Q. What analytical methods are critical for assessing degradation byproducts in PROTAC formulations?

  • LC-MS/MS : Identify hydrolyzed t-butyl esters (m/z shift +18 Da) or PEG chain cleavage fragments.
  • SEC-MALS : Detect aggregation or fragmentation in aqueous buffers, ensuring >90% monomeric stability under physiological conditions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane
Reactant of Route 2
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Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.